molecular formula C19H31NO B5146576 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine

Cat. No.: B5146576
M. Wt: 289.5 g/mol
InChI Key: AJDLUIFQPDZQKO-UHFFFAOYSA-N
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Description

1-[6-(2,6-Dimethylphenoxy)hexyl]piperidine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a piperidine ring attached to a hexyl chain, which is further connected to a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine typically involves the following steps:

    Preparation of 2,6-Dimethylphenol: This can be synthesized through the methylation of phenol using methyl iodide in the presence of a base.

    Formation of 2,6-Dimethylphenoxyhexane: The 2,6-dimethylphenol is reacted with 1-bromohexane in the presence of a strong base like potassium carbonate to form 2,6-dimethylphenoxyhexane.

    Synthesis of this compound: The final step involves the reaction of 2,6-dimethylphenoxyhexane with piperidine under reflux conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2,6-Dimethylphenoxy)hexyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[6-(2,6-Dimethylphenoxy)hexyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenoxyhexyl group.

    2,6-Dimethylphenol: The precursor used in the synthesis of 1-[6-(2,6-dimethylphenoxy)hexyl]piperidine.

    1-[6-(4-Chloro-2,6-dimethylphenoxy)hexyl]piperidine: A similar compound with a chloro substituent on the phenoxy group.

Uniqueness: this compound is unique due to the presence of both the piperidine ring and the dimethylphenoxyhexyl group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[6-(2,6-dimethylphenoxy)hexyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-17-11-10-12-18(2)19(17)21-16-9-4-3-6-13-20-14-7-5-8-15-20/h10-12H,3-9,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDLUIFQPDZQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCCCCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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